molecular formula C10H8BrNO B2518809 4-(3-Bromo-2-oxopropyl)benzonitrile CAS No. 1196532-44-1

4-(3-Bromo-2-oxopropyl)benzonitrile

Cat. No.: B2518809
CAS No.: 1196532-44-1
M. Wt: 238.084
InChI Key: PBMSCCKUMQEKJD-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-oxopropyl)benzonitrile is an organic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . This compound is characterized by the presence of a benzonitrile group substituted with a 3-bromo-2-oxopropyl moiety. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-(3-Bromo-2-oxopropyl)benzonitrile is utilized in several scientific research fields, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-oxopropyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with an appropriate oxoalkylating agent under controlled conditions. One common method involves the use of 3-bromo-2-oxopropyl chloride as the alkylating agent in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-oxopropyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), aprotic solvents (e.g., DMF).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-oxopropyl)benzonitrile depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-2-oxopropyl)benzonitrile
  • 4-(3-Fluoro-2-oxopropyl)benzonitrile
  • 4-(3-Iodo-2-oxopropyl)benzonitrile

Uniqueness

4-(3-Bromo-2-oxopropyl)benzonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific synthetic applications where bromine’s properties are advantageous .

Properties

IUPAC Name

4-(3-bromo-2-oxopropyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-10(13)5-8-1-3-9(7-12)4-2-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMSCCKUMQEKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CBr)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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